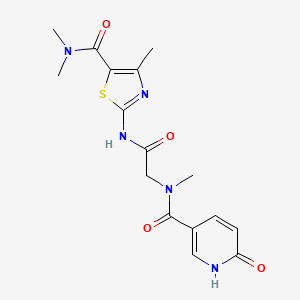

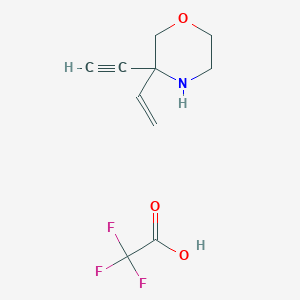

![molecular formula C25H24N4O2S B2362725 N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476447-83-3](/img/structure/B2362725.png)

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Docking studies were performed for the substances synthesized using Autodock 4.2 software .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . The 1,2,4-triazole ring forms dihedral angles of 88.66 (8), 24.48 (8) and other values .Chemical Reactions Analysis

The regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes has been studied . The reaction was regioselective towards the – N 1 –CH 2 – N 2 - isomer due to the steric effect .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . The molecular weight is 418.5 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 6 . The topological polar surface area is 85.1 Ų .Applications De Recherche Scientifique

Anticancer Research

The structural complexity of this compound, particularly the presence of a 1,2,4-triazole ring, suggests potential applications in anticancer research. Compounds with similar structures have been studied for their ability to inhibit oncogenic functions, such as the STAT3 pathway, which is known to be associated with tumorigenesis . The benzylthio group in the compound could be modified to enhance its interaction with cancer cell biomarkers, making it a candidate for targeted cancer therapies.

Antimalarial Drug Development

The triazole and benzylthio moieties are also found in compounds with antimalarial properties. The synthesis of hybrid compounds containing pharmacophoric groups like ferrocene and oxazole has shown potential in antimalarial therapeutics . This compound could serve as a scaffold for developing new antimalarial agents, possibly offering improved pharmacokinetic profiles.

Multicomponent Reaction (MCR) Studies

This compound could be used in the study of multicomponent reactions (MCRs), which are valuable for creating complex molecules efficiently. The compound’s synthesis involves a pseudo-repetitive Ugi-Zhu five-component reaction, indicating its utility in exploring new MCR methodologies .

Propriétés

IUPAC Name |

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S/c1-31-22-14-12-21(13-15-22)24(30)26-16-23-27-28-25(32-18-20-10-6-3-7-11-20)29(23)17-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEKWLMESZYOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

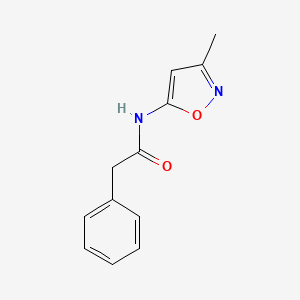

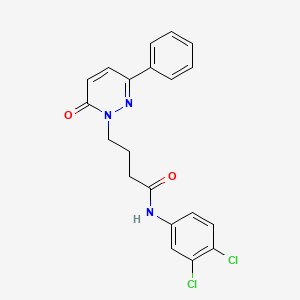

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

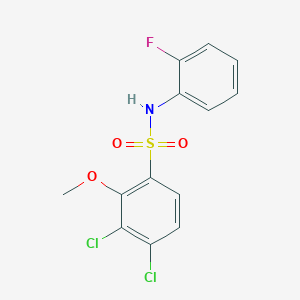

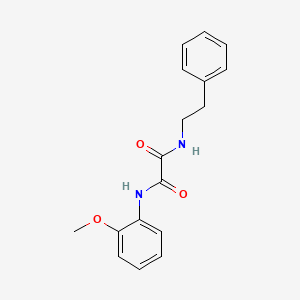

![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)

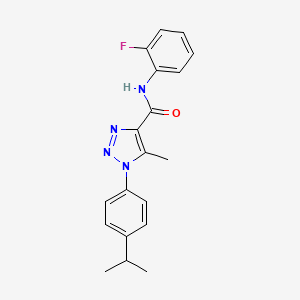

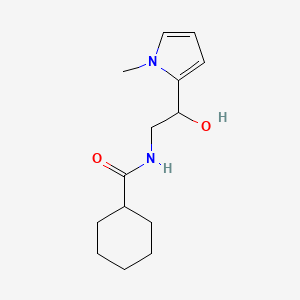

![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)

![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)

![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B2362654.png)

![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)